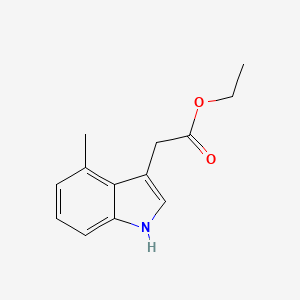

Ethyl 4-Methylindole-3-acetate

Description

The Indole (B1671886) Scaffold: A Fundamental Motif in Organic Chemistry and Biological Systems

The indole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, represents a cornerstone of organic and medicinal chemistry. irjmets.comderpharmachemica.com Its unique electronic structure, characterized by an electron-rich nature, makes it a versatile precursor in organic synthesis, particularly for electrophilic substitution reactions which preferentially occur at the C3 position. irjmets.combhu.ac.in

Beyond its synthetic utility, the indole scaffold is a ubiquitous motif in a vast array of biologically active molecules. irjmets.commdpi.com It forms the core of the essential amino acid tryptophan, which is a precursor to the neurotransmitters serotonin (B10506) and melatonin. irjmets.compcbiochemres.com This structural framework is also present in numerous natural alkaloids and synthetic compounds that exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. derpharmachemica.commdpi.comrsc.org The prevalence of the indole nucleus in nature and medicine underscores its significance as a "privileged scaffold" for the development of new therapeutic agents. mdpi.com

Significance of Indole-3-acetic Acid Esters in Chemical Biology and Synthetic Endeavors

Indole-3-acetic acid (IAA) is the most common and extensively studied naturally occurring plant hormone of the auxin class, playing a critical role in regulating plant growth and development, including cell elongation and division. pcbiochemres.comwikipedia.org The ester derivatives of IAA, such as ethyl 3-indoleacetate, hold particular importance in both chemical biology and synthetic chemistry. ontosight.ai

In biological contexts, esterification is a key mechanism for regulating the levels of active hormones. researchgate.net Esters like methyl indole-3-acetate (B1200044) (MeIAA) can serve as inactive storage forms, which can be hydrolyzed by specific enzymes (esterases) to release the active free acid when needed by the plant. nih.gov This process of conjugation and subsequent hydrolysis allows for precise homeostatic control of the active hormone levels. nih.gov Furthermore, IAA esters are often more stable and have a longer shelf-life than the parent acid, making them valuable tools for research into auxin activity. ontosight.ai For example, the ethyl ester of 4-chloroindole-3-acetic acid has been shown to be a potent promoter of adventitious root formation. nih.gov From a synthetic perspective, these esters are crucial intermediates, protecting the carboxylic acid functionality while other parts of the molecule are modified. ontosight.ai

Research Landscape and Foundational Studies Pertaining to Substituted Indole-3-acetates

The academic research landscape is rich with studies on indole-3-acetates bearing substituents on the indole nucleus. chemijournal.comrsc.org Modifications to the indole ring are a primary strategy for developing analogues with altered or enhanced biological activities. The substitution pattern can significantly influence the compound's properties, including its efficacy as a plant growth regulator or its potential as a therapeutic agent. researchgate.net

A notable example is 4-chloroindole-3-acetic acid (4-Cl-IAA), a naturally occurring auxin found in certain legumes, which exhibits higher auxin activity than the parent IAA in some bioassays. nih.govresearchgate.net Foundational studies by Katayama synthesized 4-Cl-IAA and its esters (methyl, ethyl, allyl) and demonstrated their potent biological activities. nih.govresearchgate.net The ethyl and allyl esters, in particular, showed root-formation-promoting activities significantly greater than that of indole-3-butyric acid, a compound commonly used for this purpose. nih.gov In the same vein, 4-methylindole-3-acetic acid has also been synthesized for comparative biological activity studies, highlighting the scientific interest in substitutions at the 4-position of the indole nucleus. researchgate.net These studies establish a clear precedent for investigating how substituents at this position, such as a methyl group, can modulate the biological profile of indole-3-acetate derivatives.

Hypothesized Research Trajectories for Ethyl 4-Methylindole-3-acetate

Given the existing research on related compounds, several research trajectories can be hypothesized for this compound.

Synthesis and Bioactivity Profiling as a Plant Growth Regulator: A primary research avenue would be the chemical synthesis of this compound, likely through the esterification of 4-methylindole-3-acetic acid with ethanol. ontosight.ai Following synthesis and characterization, the compound would be subjected to a panel of plant bioassays. Drawing parallels from the potent effects of 4-chloroindole-3-acetic acid ethyl ester, it is hypothesized that this compound could act as a powerful auxin analogue. nih.gov Research would focus on its effects on key developmental processes such as root initiation, stem elongation, and cell division in various plant species. nih.govresearchgate.net

Investigation as a Chemical Probe for Auxin Biology: The compound could serve as a specific chemical probe to explore the mechanisms of auxin action. The 4-methyl group provides a distinct structural feature compared to the natural IAA or other synthetic auxins. This structural variation could lead to differential binding affinities for auxin receptors, such as the TIR1/AFB family of proteins, or affect its transport within the plant. nih.gov Studies could investigate its interaction with auxin-binding proteins and its transport characteristics to dissect the complex network of auxin signaling and homeostasis.

Utility as a Synthetic Intermediate: In the realm of medicinal chemistry, this compound could be a valuable building block. The indole scaffold is central to many pharmacologically active molecules. mdpi.comrsc.org The specific 4-methyl substitution pattern, combined with the reactive ester at the 3-position, could be exploited in the synthesis of more complex heterocyclic systems designed as potential kinase inhibitors, antimicrobial agents, or other therapeutics. mdpi.com

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H15NO2 | nih.gov |

| Molecular Weight | 217.26 g/mol | nih.gov |

| IUPAC Name | ethyl 2-(4-methyl-1H-indol-3-yl)acetate | nih.gov |

| PubChem CID | 136017896 | nih.gov |

Table 2: Comparison of Related Indole-3-Acetic Acid Derivatives

| Compound | Chemical Structure | Significance |

| Indole-3-acetic acid (IAA) |  | The most common, naturally occurring plant hormone of the auxin class; a central molecule in plant development. wikipedia.org |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) |  | A potent natural auxin found in some plants; its esters exhibit strong root-formation-promoting activity. nih.govresearchgate.net |

| This compound |  | A synthetic derivative; hypothesized to be a potent plant growth regulator and a useful chemical probe or synthetic intermediate. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

ethyl 2-(4-methyl-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C13H15NO2/c1-3-16-12(15)7-10-8-14-11-6-4-5-9(2)13(10)11/h4-6,8,14H,3,7H2,1-2H3 |

InChI Key |

HJWYAGCEOSIHOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CNC2=CC=CC(=C21)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches for the Synthesis of the 4-Methylindole Core

The regioselective construction of the 4-methylindole scaffold presents a unique synthetic challenge. Various strategies have been developed to control the position of the methyl group on the indole (B1671886) ring, ranging from classical cyclization reactions to modern catalytic methods.

Classical Indole Synthesis Protocols and their Modern Adaptations

Several classical named reactions have been foundational in indole synthesis, and their modern adaptations continue to be relevant for the preparation of substituted indoles like the 4-methyl derivative.

The Fischer indole synthesis is a cornerstone in this field, involving the acid-catalyzed cyclization of an arylhydrazone. wikipedia.orgthermofisher.com For the synthesis of 4-methylindole, m-tolylhydrazine is the logical starting material. The reaction typically proceeds by heating the hydrazone with a Brønsted or Lewis acid. wikipedia.org However, the cyclization of m-tolylhydrazone can lead to a mixture of 4-methylindole and 6-methylindole, making regioselectivity a significant challenge. Modern adaptations often focus on optimizing reaction conditions to favor the desired isomer. The choice of acid catalyst and solvent can influence the product ratio. thermofisher.com For instance, the use of milder Lewis acids or performing the reaction in specific ionic liquids has been explored to enhance regioselectivity. researchgate.net Furthermore, microwave-assisted Fischer indole synthesis has been shown to accelerate the reaction and, in some cases, improve yields. researchgate.netnih.gov

The Bischler–Möhlau indole synthesis offers an alternative route, typically involving the reaction of an α-halo-ketone with an excess of an aniline derivative. wikipedia.orgresearchgate.net For 4-methylindole, this would involve reacting a suitable α-halo-ketone with m-toluidine. This method has been historically plagued by harsh reaction conditions and often poor yields. wikipedia.org Modern modifications have aimed to address these limitations. The use of microwave irradiation has been demonstrated to provide a milder, solvent-free method for the Bischler synthesis of 2-arylindoles, which could be adapted for 4-methylindole derivatives. youtube.com

The Reissert indole synthesis provides a pathway to indole-2-carboxylic acids, which can be subsequently decarboxylated to the corresponding indole. acs.orgwikipedia.org This method starts with the condensation of an o-nitrotoluene derivative with diethyl oxalate. acs.orgwikipedia.org For the synthesis of 4-methylindole-2-carboxylic acid, 2-nitro-m-xylene would be the appropriate starting material. The initial condensation is base-catalyzed, often using potassium ethoxide, followed by reductive cyclization, commonly with zinc in acetic acid. acs.orgwikipedia.org While a classic method, its multi-step nature can be a drawback. Modern variations focus on improving the efficiency of the reduction and cyclization steps.

Catalytic Approaches for Enhanced Indole Formation and Regioselectivity

Catalytic methods have emerged as powerful tools for the synthesis of indoles, offering improved efficiency, milder reaction conditions, and greater control over regioselectivity compared to classical methods.

Base-catalyzed intramolecular cyclization of appropriately substituted anilines is a viable strategy. For instance, the cyclization of an o-alkynyl-m-toluidine derivative can be promoted by a strong base to yield 4-methylindole.

Brønsted acids are crucial catalysts in many indole syntheses, most notably the Fischer indole synthesis as previously discussed. wikipedia.org The acid catalyzes the key acs.orgacs.org-sigmatropic rearrangement of the enehydrazine tautomer of the arylhydrazone. organic-chemistry.org The choice and strength of the Brønsted acid can influence the reaction rate and, in the case of substituted hydrazines like m-tolylhydrazine, the regiochemical outcome. Brønsted acid-catalyzed cascade cyclizations have also been developed for the synthesis of complex indole derivatives. acs.org

Lewis acids are widely employed in indole synthesis to activate substrates and promote cyclization. organic-chemistry.orgorganic-chemistry.org In the context of the Fischer indole synthesis, Lewis acids such as zinc chloride, boron trifluoride, and aluminum chloride are effective catalysts. wikipedia.org Lewis acid catalysis can also enable novel synthetic routes. For example, Lewis acids can catalyze the cyclization of methyl phenyldiazoacetates bearing an ortho-imino group to produce 2,3-substituted indoles in high yields. organic-chemistry.org This approach offers mild reaction conditions and low catalyst loadings. organic-chemistry.org The regioselective synthesis of highly substituted indoles can also be achieved through Lewis acid-catalyzed Friedel-Crafts alkylation of indoles. rsc.org

Transition metal catalysis has revolutionized indole synthesis, enabling the formation of the indole core through various cross-coupling and C-H activation strategies.

Palladium-catalyzed reactions are particularly prominent. One powerful approach involves the intramolecular C-H activation of N-aryl enamines. This method allows for the regioselective synthesis of substituted indoles under relatively mild conditions. Microwave irradiation can further enhance the efficiency of these palladium-catalyzed heterocyclizations, leading to excellent yields and high regioselectivity. Another strategy involves the palladium-catalyzed coupling of o-haloanilines with alkynes (a modification of the Larock indole synthesis), followed by cyclization. The Buchwald-Hartwig amination can also be employed to form a key C-N bond in the indole ring. Recent advances have focused on the direct C-H functionalization of the indole nucleus itself to introduce substituents at specific positions. For instance, ruthenium-catalyzed C-H activation has been used for the regioselective synthesis of 4-substituted indoles by employing a directing group. nih.govsemanticscholar.org

Copper-catalyzed methods provide a cost-effective alternative to palladium. Copper catalysts can promote the intramolecular cyclization of o-haloanilines with terminal alkynes. Domino reactions involving copper-catalyzed intramolecular C-N coupling are also efficient routes to polycyclic indole derivatives. thieme-connect.com

| Catalytic Method | Catalyst/Reagent | Substrate Example | Product | Key Features |

| Base-Catalyzed Cyclization | Strong Base (e.g., t-BuOK) | o-alkynyl-m-toluidine | 4-Methylindole | Direct cyclization |

| Brønsted Acid Catalysis | HCl, H₂SO₄, PPA | m-tolylhydrazone | 4-Methylindole / 6-Methylindole | Key step in Fischer synthesis |

| Lewis Acid Catalysis | ZnCl₂, BF₃·OEt₂ | m-tolylhydrazone | 4-Methylindole / 6-Methylindole | Promotes cyclization |

| Palladium-Catalyzed C-H Activation | Pd(OAc)₂ | N-(m-tolyl)enamine | 4-Methylindole derivative | High regioselectivity, mild conditions |

| Copper-Catalyzed Cyclization | CuI | o-halo-m-methylaniline and alkyne | 4-Methylindole derivative | Cost-effective alternative to palladium |

Green Chemistry Principles in Indole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoles to reduce the environmental impact of chemical processes. This includes the use of sustainable solvents, alternative energy sources, and catalyst-free or solvent-free conditions.

The use of greener solvents such as water, ethanol, or deep eutectic solvents (DESs) is a key aspect of sustainable indole synthesis. researchgate.netresearchgate.net For example, multicomponent reactions for indole synthesis have been developed that proceed in an ethanol/water mixture under mild and metal-free conditions. nih.govtandfonline.com Ionic liquids have also been explored as recyclable reaction media that can enhance reaction rates and selectivity. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating indole synthesis. nih.govnih.gov Microwave heating can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. researchgate.netsciforum.net This technique has been successfully applied to classical reactions like the Fischer and Bischler-Möhlau syntheses. nih.govyoutube.com

Solvent-free reaction conditions represent an ideal green chemistry approach, as they eliminate the need for solvents altogether, thereby reducing waste and simplifying product purification. tandfonline.comsjp.ac.lk Several solvent-free methods for indole synthesis have been reported, often in combination with microwave irradiation or the use of solid-supported catalysts. wikipedia.orgmdpi.com For instance, the Fischer indole synthesis can be carried out under solvent-free conditions using a natural catalyst like marine sponge/H₃PO₄ powder. wikipedia.org Similarly, the synthesis of 3-substituted indoles has been achieved with high yields in short reaction times under solvent-free and ultrasonic conditions using a deep eutectic solvent as the catalyst. tandfonline.com

| Green Chemistry Approach | Methodology | Advantages |

| Sustainable Solvents | Use of water, ethanol, ionic liquids, deep eutectic solvents | Reduced toxicity, biodegradability, potential for recycling |

| Microwave-Assisted Synthesis | Application of microwave irradiation | Reduced reaction times, increased yields, enhanced reaction rates |

| Solvent-Free Conditions | Reactions conducted without a solvent | Elimination of solvent waste, simplified work-up, improved atom economy |

Esterification and Selective Functionalization at the Indole C3-Position

The introduction of the ethyl acetate (B1210297) group at the C3 position of the 4-methylindole core is a critical step in the synthesis of the target compound. This can be accomplished through direct synthesis from appropriate precursors or via indirect routes involving the derivatization of a pre-formed indole ring.

Direct synthetic approaches to ethyl 4-methylindole-3-acetate primarily involve two key strategies: the Fischer indole synthesis utilizing a precursor already containing the ester functionality, and the direct esterification of 4-methylindole-3-acetic acid.

The Fischer indole synthesis stands as a cornerstone for the formation of indole rings from arylhydrazines and carbonyl compounds under acidic conditions longdom.orgwikipedia.org. For the synthesis of this compound, this reaction would involve the condensation of p-tolylhydrazine with a suitable four-carbon keto-ester, such as ethyl 4-oxobutanoate (ethyl succinaldehydate). The reaction is typically catalyzed by Brønsted acids like sulfuric acid or hydrochloric acid, or Lewis acids longdom.orgwikipedia.org. A general representation of this one-pot synthesis involves refluxing a mixture of the phenylhydrazine and the keto-ester in the presence of an acid catalyst, often in an alcoholic solvent like ethanol sioc-journal.cn.

Another direct method is the Fischer-Speier esterification of 4-methylindole-3-acetic acid. This classic esterification method involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux to drive the equilibrium towards the formation of the ethyl ester. The general conditions involve dissolving 4-methylindole-3-acetic acid in an excess of ethanol, followed by the addition of a catalytic amount of concentrated sulfuric acid and heating the mixture under reflux.

A patent describes a similar process for producing indole-3-acetic acids and their ethyl esters, which can be adapted for the 4-methyl derivative. This process involves reacting a phenylhydrazine with an alkyl γ,γ-dialkoxybutyrate in the presence of an ethanolic sulfuric acid catalyst to directly produce the ethyl ester of the desired indole-3-acetic acid sioc-journal.cn.

Table 1: Key Reagents and Conditions for Direct Synthesis

| Method | Key Reagents | Catalyst | Solvent | Conditions |

| Fischer Indole Synthesis | p-Tolylhydrazine, Ethyl 4-oxobutanoate | H₂SO₄ or HCl | Ethanol | Reflux |

| Fischer-Speier Esterification | 4-Methylindole-3-acetic acid, Ethanol | H₂SO₄ | Ethanol | Reflux |

Indirect routes to this compound offer alternative strategies, often starting from the pre-formed 4-methylindole core. These methods provide flexibility in introducing the C3-acetate side chain.

One prominent indirect route involves the use of a gramine derivative of 4-methylindole. Gramine (3-(dimethylaminomethyl)indole) is a reactive intermediate that can be synthesized via the Mannich reaction of indole with formaldehyde and dimethylamine. For 4-methylindole, the corresponding 4-methylgramine can be prepared. This derivative can then be converted to 4-methylindole-3-acetonitrile through nucleophilic substitution with a cyanide salt. Subsequent hydrolysis of the nitrile group to the carboxylic acid, followed by esterification with ethanol, yields this compound orgsyn.orgmdma.ch. A one-step conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has also been developed, which could be applied to 4-methylindole-3-carboxaldehyde mdma.ch.

Another indirect approach is the Japp-Klingemann reaction , which is used to synthesize the necessary hydrazone precursor for the Fischer indole synthesis wikipedia.orgslideshare.net. This reaction involves the coupling of an aryl diazonium salt with a β-keto-ester. In the context of this compound synthesis, a diazonium salt derived from p-toluidine would be reacted with a suitable β-keto-ester. The resulting hydrazone can then be cyclized under acidic conditions via the Fischer indole synthesis to afford the target indole ester wikipedia.org. This method allows for the synthesis of the indole ring with the ester side chain already in place, but it begins with the construction of a specific hydrazone precursor rather than a one-pot reaction of the hydrazine and a simple ketone.

The synthesis of analogous ethyl indole-3-acetates with various substitutions on the indole ring can be achieved by modifying the starting materials or employing advanced catalytic methods.

For modifications on the benzene (B151609) ring of the indole nucleus, the Fischer indole synthesis is highly versatile. By starting with appropriately substituted phenylhydrazines, a wide array of substituted indole-3-acetic acid esters can be prepared sioc-journal.cn. For example, using a halogen- or alkyl-substituted phenylhydrazine will result in the corresponding substituted indole derivative.

Recent advancements in organic synthesis have introduced powerful catalytic methods for the functionalization of the indole core. Palladium-catalyzed C-H activation has emerged as a potent tool for the direct introduction of various functional groups onto the indole ring longdom.orgnih.govnih.gov. For instance, palladium-catalyzed regioselective C-H activation can be employed to introduce substituents at specific positions of the indole nucleus, which can then be further elaborated to produce a variety of analogous ethyl indole-3-acetates longdom.orgnih.gov. These methods offer high efficiency and functional group compatibility.

Rhodium-catalyzed synthesis provides another avenue for creating substituted indoles. For example, Rh(III)-catalyzed reactions of N-alkyl anilines with internal alkynes can produce a broad range of N-alkyl indoles under mild conditions rsc.org. While this example pertains to N-alkylation, similar transition-metal catalyzed strategies can be envisioned for C-H functionalization to create diverse indole scaffolds that can be converted to the desired acetate esters.

Enzymatic and bio-catalytic approaches are also gaining traction for the synthesis of indole derivatives. While specific enzymatic routes to this compound are not extensively documented, the biosynthesis of indole-3-acetic acid in plants and microbes suggests the potential for developing enzymatic methods for the synthesis of its analogs mdpi.com.

Table 2: Comparison of Synthetic Strategies for Analogs

| Strategy | Description | Advantages |

| Substituted Phenylhydrazines | Use of variously substituted phenylhydrazines in the Fischer indole synthesis. | Straightforward, wide variety of commercially available starting materials. |

| Palladium-Catalyzed C-H Activation | Direct functionalization of the indole ring using a palladium catalyst. | High regioselectivity, good functional group tolerance, atom economy. |

| Rhodium-Catalyzed Synthesis | Cyclization reactions catalyzed by rhodium complexes. | Mild reaction conditions, potential for novel transformations. |

Mechanistic Elucidation of Reaction Pathways

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The primary reactions, the Fischer indole synthesis and esterification, proceed through well-established, albeit complex, mechanistic pathways.

The Fischer indole synthesis mechanism is believed to proceed through several key intermediates nih.gov. The initial reaction between the arylhydrazine and the carbonyl compound forms a phenylhydrazone . This is followed by tautomerization to an ene-hydrazine , which is a crucial intermediate. Under acidic conditions, the ene-hydrazine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond and leads to a di-imine intermediate. Subsequent cyclization and elimination of ammonia then generate the aromatic indole ring nih.gov. Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring nih.gov. While these are the generally accepted intermediates, their direct isolation can be challenging due to their transient nature.

In the context of the acid-catalyzed esterification of 4-methylindole-3-acetic acid, the mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation makes the carbonyl carbon more electrophilic. The alcohol (ethanol) then acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate . A proton transfer from the newly added hydroxyl group to one of the original hydroxyl groups occurs, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation of the protonated ester by a weak base (such as water or another molecule of ethanol) yields the final ester product and regenerates the acid catalyst.

For Fischer-Speier esterification , kinetic studies have been extensively performed on simpler systems, such as the reaction of acetic acid with ethanol. These studies have shown that the reaction is typically first-order with respect to the carboxylic acid and the alcohol, and also first-order with respect to the acid catalyst. The rate of reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. The esterification is a reversible reaction, and the rate of the forward reaction decreases as the reaction approaches equilibrium. The rate can be enhanced by increasing the temperature or the concentration of the catalyst, or by removing water as it is formed to shift the equilibrium towards the products.

Table 3: Summary of Mechanistic and Kinetic Aspects

| Reaction | Key Intermediates | General Rate Determining Step | Factors Influencing Rate |

| Fischer Indole Synthesis | Phenylhydrazone, Ene-hydrazine, Di-imine | wikipedia.orgwikipedia.org-Sigmatropic rearrangement | Acid concentration, Substituent effects, Temperature |

| Fischer-Speier Esterification | Protonated carboxylic acid, Tetrahedral intermediate | Formation or breakdown of the tetrahedral intermediate | Acid concentration, Reactant concentrations, Temperature, Water removal |

Based on the available research, a detailed analysis of the influence of reaction conditions specifically on the yield and selectivity of This compound cannot be constructed. Scientific literature extensively covers the synthesis of various indole derivatives through methods like the Fischer indole synthesis, but specific optimization data, including comparative yields and selectivity under varying conditions for this particular compound, are not provided in the search results.

The Fischer indole synthesis is a common and versatile method for creating indole rings. This reaction involves the condensation of a phenylhydrazine derivative with a ketone or aldehyde under acidic conditions. For the synthesis of this compound, the logical precursors would be p-tolylhydrazine and ethyl levulinate.

The general principles of the Fischer indole synthesis indicate that several factors critically influence the outcome:

Catalyst: The choice of acid catalyst is crucial. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, AlCl₃, BF₃) are commonly used to facilitate the reaction. The strength and type of acid can affect the reaction rate and the formation of side products, thereby influencing both yield and selectivity. For instance, studies on unsymmetrical ketones have shown that the proportion of resulting indole isomers can vary significantly with the acid catalyst used.

Solvent: The solvent can impact the solubility of reactants and intermediates, as well as the reaction temperature. Acetic acid is a common solvent for this reaction.

Temperature: Reaction temperature is a key parameter. While some Fischer syntheses can proceed at room temperature, others require reflux conditions to drive the reaction to completion. However, excessively high temperatures can lead to decomposition and polymerization of reactants or products, resulting in lower yields.

Reactant Structure: The structure of the hydrazine and the carbonyl compound are inherently linked to the final product structure and reactivity.

While there is extensive literature on optimizing the synthesis of one of the likely precursors, ethyl levulinate, this information does not extend to the subsequent Fischer indole cyclization to form this compound. Without specific studies on this final reaction step, providing detailed research findings and data tables on how varying conditions affect its yield and selectivity is not possible.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Proof

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-Dimensional NMR: ¹H NMR and ¹³C NMR

One-dimensional NMR spectra provide fundamental information about the structure of Ethyl 4-Methylindole-3-acetate. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information on the carbon framework of the molecule.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methylene protons of the acetate (B1210297) group (a singlet), the methyl group on the indole (B1671886) ring (a singlet), and the aromatic protons on the indole ring, which would show characteristic splitting patterns based on their positions and couplings.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule. This includes the carbons of the ethyl group, the methylene and carbonyl carbons of the acetate moiety, the methyl carbon at the 4-position, and the distinct carbons of the indole ring system.

Predicted ¹H and ¹³C NMR Data for this compound (Note: The following data is predicted as comprehensive experimental data is not widely available in published literature.)

¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.25 | Triplet |

| 4-Methyl -CH₃ | ~2.50 | Singlet |

| Acetate -CH₂- | ~3.70 | Singlet |

| Ethyl -CH₂- | ~4.15 | Quartet |

¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14.5 |

| 4-Methyl -CH₃ | ~20.0 |

| Acetate -CH₂- | ~31.0 |

| Ethyl -CH₂- | ~61.0 |

| Indole C3 | ~108.0 |

| Indole Aromatic Carbons | ~110 - 137 |

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, confirming the connection between the -CH₂- and -CH₃ protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for unambiguous assignment of the carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is instrumental in connecting the different fragments of the molecule, for example, showing a correlation from the acetate methylene protons to the C2 and C3 carbons of the indole ring, and to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the molecule's three-dimensional structure and preferred conformation.

Conformational Analysis via NMR Data

The spatial arrangement, or conformation, of the ethyl acetate side chain relative to the indole ring can be investigated using NMR data. The rotational freedom around the single bonds allows the molecule to adopt various conformations. By analyzing coupling constants and the cross-peaks observed in a NOESY spectrum, the most stable or populated conformers can be identified. For instance, NOE correlations between the acetate methylene protons and specific protons on the indole ring would indicate their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of this compound. This allows for the determination of its elemental formula (C₁₃H₁₅NO₂) with high confidence by comparing the experimentally measured mass to the calculated exact mass.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₂ |

| Calculated Exact Mass [M+H]⁺ | 218.1176 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the compound from a mixture and to obtain its electron ionization (EI) mass spectrum. The mass spectrum displays a molecular ion peak corresponding to the compound's molecular weight, along with a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint that helps to confirm the structure. For this compound, key fragments would likely arise from the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl acetate side chain, with the most stable fragment often being the 4-methyl-indolyl-methyl cation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of compounds in complex mixtures. In the analysis of this compound, LC would first separate the compound from a sample matrix, after which mass spectrometry would provide information on its molecular weight and structure.

While specific experimental LC-MS/MS data for this compound is not available, the fragmentation pattern can be predicted based on its structure and data from analogous compounds like Ethyl Indole-3-acetate (B1200044). The molecular weight of this compound is 217.26 g/mol . In positive ion mode electrospray ionization (ESI), the compound would be expected to form a protonated molecule [M+H]⁺ at an m/z of 218.27.

Subsequent fragmentation (MS/MS) of this precursor ion would likely involve the loss of the ethyl acetate side chain. A primary fragmentation pathway would be the cleavage of the bond between the indole ring and the side chain, leading to the formation of a stable 4-methyl-skatole cation. The fragmentation of the closely related analog, Ethyl Indole-3-acetate, shows a characteristic base peak at m/z 130, corresponding to the indol-3-ylmethylene cation mdpi.com. A similar primary fragment at m/z 144 would be expected for this compound, corresponding to the 4-methyl-indol-3-ylmethylene cation.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Predicted Structure of Fragment |

|---|---|---|

| 218.27 ([M+H]⁺) | 144 | 4-Methyl-indol-3-ylmethylene cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

Key expected absorptions include a sharp peak for the N-H stretch of the indole ring, a strong absorption for the C=O (carbonyl) stretch of the ester group, and distinct bands for C-O stretching, aromatic C=C stretching, and C-H stretching.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Indole | N-H Stretch | ~3400 | Sharp to medium absorption |

| Aromatic/Alkane | C-H Stretch | 2850-3100 | Multiple sharp absorptions |

| Ester | C=O Stretch | ~1735-1750 | Strong, sharp absorption |

| Aromatic Ring | C=C Stretch | ~1450-1600 | Medium to strong absorptions |

| Ester | C-O Stretch | ~1150-1250 | Strong absorption |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system in this compound acts as a chromophore, which is expected to produce characteristic absorption bands in the ultraviolet region.

The parent compound, indole, typically exhibits two main absorption bands. The first, more intense band (the B-band) appears around 200-230 nm, and a second, broader band with fine structure (the L-band) appears in the 260-290 nm region. For indole-3-acetic acid, absorption maxima are observed at approximately 219 nm and 280 nm. It is therefore predicted that this compound will exhibit a similar UV-Vis absorption profile. The addition of the methyl group at the 4-position is expected to cause a slight bathochromic (red) shift in the absorption maxima. No specific emission spectroscopy data is currently available.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λₘₐₓ (nm) | Chromophore |

|---|---|---|

| π → π* (B-band) | ~220-225 | Indole Ring |

X-ray Crystallography for Solid-State Molecular Architecture Determination

A search of crystallographic databases reveals that the crystal structure of this compound has not been experimentally determined and deposited. Therefore, no specific data on its solid-state molecular architecture, such as its crystal system, space group, or unit cell dimensions, is available. An analysis, if performed, would provide the precise atomic coordinates, allowing for a complete and unambiguous structural elucidation in the solid state.

Table 4: X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data Not Available |

| Volume (V) | Data Not Available |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl Indole-3-acetate |

| Methyl Indole-3-acetate |

| Indole-3-acetic acid |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of a molecule. These methods provide insights into orbital energies, electron distribution, and molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize molecular geometry and calculate vibrational frequencies. nih.gov Such studies on related molecules have shown good agreement between theoretical and experimental data for geometric parameters like bond lengths and angles. researchgate.net For Ethyl 4-Methylindole-3-acetate, DFT would be instrumental in determining its most stable three-dimensional structure and understanding the influence of the methyl and ethyl acetate (B1210297) groups on the indole ring's electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net For aromatic compounds like indoles, the HOMO is typically located on the electron-rich ring system, while the LUMO is distributed across the entire molecule. Analysis of the HOMO-LUMO gap for this compound would help in predicting its behavior in chemical reactions, with a lower energy gap indicating a greater propensity to react. nih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | The power of an atom to attract electrons. |

This table outlines the fundamental quantum chemical descriptors that would be calculated from HOMO and LUMO energies to profile the reactivity of this compound.

Computational methods are widely used to predict the spectroscopic properties of molecules. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.gov For instance, studies on other organic molecules have demonstrated that theoretical NMR and IR spectra, when appropriately scaled, show good correlation with experimental data. materialsciencejournal.orgresearchgate.netrsc.org Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis spectra, providing information about electronic transitions. materialsciencejournal.org A computational spectroscopic analysis of this compound would be invaluable for its structural characterization and the interpretation of experimental spectra.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics and dynamics simulations are essential tools for exploring the conformational flexibility of molecules. These methods can elucidate the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which has rotatable bonds in its ethyl acetate side chain, molecular dynamics simulations could reveal the preferred conformations in different environments, such as in a vacuum or in a solvent. researchgate.netbit.edu.cn Understanding the conformational landscape is critical as the biological activity and chemical reactivity of a molecule can be highly dependent on its shape.

Investigation of Reaction Energetics and Transition States

Computational chemistry provides a powerful means to study the mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states. ukm.my For reactions involving indole derivatives, such as electrophilic substitution or cycloaddition, DFT can be used to map out the potential energy surface and identify the lowest energy reaction pathway. The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can be determined from the energy difference between the reactants and the transition state. longdom.org For this compound, these calculations could predict its reactivity towards various reagents and elucidate the mechanisms of its formation or degradation.

Theoretical Studies on Intermolecular Interactions and Binding Affinities (General)

The study of intermolecular interactions is crucial for understanding how a molecule interacts with its environment, including solvents and biological macromolecules. Computational methods can be used to analyze non-covalent interactions such as hydrogen bonding and van der Waals forces. nih.gov For instance, studies on ethyl acetate have used DFT to analyze the structure of hydrogen-bonded complexes with water and ethanol. nih.gov In the context of this compound, computational studies could predict its solubility in various solvents and its potential to bind to biological targets. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other, could be employed to investigate its binding affinity with proteins, providing insights into its potential biological activity.

Chemical Reactivity and Mechanistic Pathways of Ethyl 4 Methylindole 3 Acetate

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The pyrrole (B145914) ring, in particular, is more activated towards electrophiles than the benzene (B151609) ring. quimicaorganica.org For indole and its derivatives, electrophilic attack preferentially occurs at the C3 position. This regioselectivity is attributed to the greater stability of the resulting cationic intermediate (arenium ion), where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in

Common electrophilic substitution reactions for indoles include:

Nitration: Typically carried out with nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation: Achieved using a pyridine-sulfur trioxide complex to avoid polymerization that can occur under harsher acidic conditions. quimicaorganica.org

Halogenation: Can be performed with reagents like N-bromosuccinimide (NBS).

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, usually at the C3 position. masterorganicchemistry.comresearchgate.net

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using phosphorus oxychloride and dimethylformamide. quimicaorganica.orgbhu.ac.in

In the case of Ethyl 4-Methylindole-3-acetate, the C3 position is already substituted with the ethyl acetate (B1210297) group. When the C3 position is blocked, electrophilic substitution can be directed to other positions on the indole ring. The presence of the 4-methyl group, an electron-donating group, further activates the benzene portion of the indole nucleus. Generally, if the C3 position is occupied, the next most favorable site for electrophilic attack is the C2 position of the pyrrole ring, followed by positions on the benzene ring, such as C5 and C7. bhu.ac.inresearchgate.net However, harsh reaction conditions can sometimes lead to substitution at the N1 position. bhu.ac.in

Table 1: Common Electrophilic Aromatic Substitution Reactions of Indoles

| Reaction | Reagents | Position of Substitution |

|---|---|---|

| Nitration | HNO₃/ (CH₃CO)₂O | C3 |

| Sulfonation | SO₃-Pyridine complex | C3 |

| Halogenation | NBS, NCS | C3 |

| Friedel-Crafts Acylation | Acyl halide/Lewis acid | C3 |

Nucleophilic Reactivity and Derivatization Strategies

The indole ring itself is generally not reactive towards nucleophiles due to its electron-rich nature. However, the presence of the ethyl ester group at the C3 position in this compound provides a site for nucleophilic attack. Furthermore, the N-H proton of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion, which is a potent nucleophile. researchgate.net

Derivatization strategies for this compound often involve this N-deprotonation followed by reaction with an electrophile. This allows for the introduction of various substituents at the N1 position. For instance, N-alkylation can be achieved by treating the indole with an alkyl halide in the presence of a base like sodium hydride or potassium hydroxide. mdpi.com Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides.

Another approach to derivatization involves reactions at the C2 position. After protecting the N1 position, lithiation at C2 can be achieved using a strong organolithium base. The resulting 2-lithioindole derivative can then react with a variety of electrophiles to introduce substituents at the C2 position. bhu.ac.in

Hydrolysis and Transesterification Reactions of the Ethyl Ester Moiety

The ethyl ester group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid (4-Methylindole-3-acetic acid) and ethanol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. youtube.comnih.gov

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide ion directly attacks the carbonyl carbon. The resulting carboxylate anion is resonance-stabilized and does not react further with the alcohol.

Transesterification is another important reaction of the ethyl ester moiety. In this process, the ethyl group of the ester is exchanged with a different alkyl group from an alcohol, in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield Mthis compound and ethanol. The use of sodium methoxide in methanol has been shown to lead to transesterification in similar indole esters. mdpi.com

These reactions are fundamental in modifying the ester group to alter the compound's properties or to prepare it for further synthetic transformations.

Oxidation and Reduction Reactions of the Indole System

The indole nucleus can undergo both oxidation and reduction reactions, although it is generally more prone to oxidation.

Oxidation: The electron-rich nature of the indole ring makes it susceptible to oxidation. The outcome of the oxidation depends on the oxidant used and the reaction conditions. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. Milder oxidation can result in the formation of various products, such as oxindoles, where a carbonyl group is introduced at the C2 position. For instance, the oxidation of indole derivatives can yield 2-ketoacetanilide derivatives through a process known as Witkop oxidation. researchgate.net The C2-C3 double bond is the most common site of oxidative attack.

Reduction: Reduction of the indole ring is less common and typically requires more forceful conditions than the reduction of simple aromatic compounds. Catalytic hydrogenation can be used to reduce the pyrrole ring, leading to the formation of indoline (2,3-dihydroindole) derivatives. Selective reduction of the benzene ring while leaving the pyrrole ring intact is more challenging. The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity. For example, catalytic reduction of some indole derivatives has been shown to yield the corresponding indoline. researchgate.net

Influence of the 4-Methyl Group on Reactivity and Selectivity

The presence of the methyl group at the C4 position of the indole ring in this compound has a significant influence on its chemical reactivity and the regioselectivity of its reactions.

Electronic Effects: The methyl group is an electron-donating group through an inductive effect. This increases the electron density of the benzene ring, making it more activated towards electrophilic aromatic substitution compared to an unsubstituted indole. This enhanced nucleophilicity can influence the rate and regioselectivity of reactions.

Steric Effects: The 4-methyl group can exert a steric hindrance effect, potentially blocking or slowing down reactions at the adjacent C5 position. This steric hindrance can play a role in directing incoming electrophiles to other available positions on the benzene ring, such as the C6 or C7 positions. In intramolecular cyclization reactions involving the indole nucleus, the position of the substituent on the benzene ring can dictate the regiochemical outcome. nih.gov

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of Ethyl 4-Methylindole-3-acetate, enabling its separation from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are the most commonly utilized methods for isolation and purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a preferred method for the quantitative analysis of this compound due to its high resolution and sensitivity. sigmaaldrich.com Method development for this compound typically involves reverse-phase chromatography, which separates molecules based on their hydrophobicity.

A common approach utilizes a C18 column, which has a nonpolar stationary phase. sigmaaldrich.comrjptonline.org The mobile phase is generally a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often with a small amount of acid like acetic acid or formic acid to improve peak shape and resolution. nih.gov Isocratic elution, where the mobile phase composition remains constant, can be effective for routine purity checks. sid.ir However, a gradient elution, where the proportion of the organic solvent is increased over time, may be necessary for separating complex mixtures containing this compound. sigmaaldrich.com Detection is commonly achieved using a UV detector, as the indole (B1671886) ring of the compound absorbs ultraviolet light. mdpi.com For indole derivatives, a detection wavelength of around 280 nm is often employed. sigmaaldrich.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 280 nm |

| Expected RT | 8.5 min (retention time) |

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. wpmucdn.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

For the analysis of this compound, a nonpolar or moderately polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable. cabidigitallibrary.org The oven temperature is typically programmed to increase gradually, allowing for the separation of compounds with different boiling points. scispace.com A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Table 2: Typical GC Parameters for this compound

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temp. | 250 °C |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temp. | 300 °C |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purification

Thin Layer Chromatography is an indispensable tool for the rapid monitoring of chemical reactions and for the initial stages of purification. rsc.org It is a simple, cost-effective, and efficient method to qualitatively assess the progress of the synthesis of this compound and to identify the optimal solvent system for larger-scale purification by column chromatography. rsc.org

In a typical TLC analysis, the stationary phase is a thin layer of silica (B1680970) gel on a solid support. chromatographyonline.com A solvent system, often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), acts as the mobile phase. wvu.edu The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. rsc.org The spots can be visualized under UV light due to the UV-active indole nucleus. rsc.org

Table 3: Example TLC System for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | 30:70 Ethyl acetate/Hexane (v/v) |

| Visualization | UV lamp (254 nm) |

| Expected Rf | ~0.4 (retention factor) |

Coupled Techniques for Enhanced Specificity and Sensitivity

To achieve higher specificity and sensitivity in the analysis of this compound, chromatographic techniques are often coupled with mass spectrometry (MS). These hyphenated techniques provide both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer, leading to a highly confident identification and quantification of the compound.

GC-MS and LC-MS Method Optimization

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. semanticscholar.org After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. scispace.com The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a molecular fingerprint for this compound, allowing for its unambiguous identification. cabidigitallibrary.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of compounds that are not sufficiently volatile or stable for GC. eurl-pesticides.eu In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer. lcms.cz Electrospray ionization (ESI) is a common ionization technique for this purpose. LC-MS/MS, which involves tandem mass spectrometry, can provide even greater selectivity and sensitivity for the quantification of this compound in complex matrices. nih.govresearchgate.net

Table 4: Illustrative Mass Spectrometry Parameters for this compound

| Technique | Ionization Mode | Monitored Ions (m/z) |

| GC-MS | Electron Ionization (EI) | Molecular Ion (M+) and characteristic fragment ions |

| LC-MS | Electrospray (ESI+) | Protonated Molecule [M+H]+ |

Development of Spectrophotometric and Electrochemical Detection Systems

Beyond chromatography, other analytical techniques can be developed for the detection and quantification of this compound.

Spectrophotometric detection is based on the principle that the compound absorbs light at specific wavelengths. A UV-Vis spectrophotometer can be used to determine the concentration of this compound in a solution by measuring its absorbance at the wavelength of maximum absorption (λmax). researchgate.netsielc.com For indole derivatives, this is typically in the ultraviolet region of the electromagnetic spectrum.

Electrochemical detection offers a highly sensitive method for analyzing electroactive compounds like indole derivatives. mdpi.com Techniques such as cyclic voltammetry or differential pulse voltammetry can be employed. nih.gov The indole moiety of this compound can be oxidized at a specific potential on the surface of an electrode. nih.gov The resulting current is proportional to the concentration of the compound. The development of chemically modified electrodes can further enhance the sensitivity and selectivity of these methods for indole-containing molecules. rsc.org

Table 5: Spectroscopic and Electrochemical Properties

| Method | Principle | Expected λmax / Potential |

| UV-Vis Spectrophotometry | Absorbance of UV light by the indole ring | ~280 nm |

| Electrochemical Detection | Oxidation of the indole moiety at an electrode | Dependent on electrode & pH |

Quantification Strategies and Internal Standard Methodologies

The accurate quantification of this compound in various matrices is crucial for understanding its biological role and potential applications. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the primary analytical techniques employed for this purpose. The reliability of these methods heavily depends on robust quantification strategies, particularly the use of internal standards to ensure precision and accuracy.

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. wuxiapptec.com Its purpose is to correct for the potential loss of analyte during sample preparation and to compensate for variations in instrument response. wuxiapptec.comcerilliant.com The analyte's concentration is determined by comparing its response to the response of the internal standard. wuxiapptec.com

Quantification with Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, especially when operated in tandem mass spectrometry mode (MS/MS), is a powerful tool for the selective and sensitive quantification of indole compounds. In a typical LC-MS/MS method, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This technique involves selecting the precursor ion of this compound, fragmenting it, and then detecting a specific product ion. This process significantly enhances selectivity by minimizing interference from other compounds in the matrix.

For robust quantification, two primary types of internal standards are utilized in LC-MS bioanalysis:

Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard. wuxiapptec.com A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., hydrogen, carbon) are replaced with their stable isotopes (e.g., ²H or Deuterium, ¹³C). wuxiapptec.comcerilliant.com Because SIL internal standards have nearly identical chemical and physical properties to the analyte, they co-elute during chromatography and experience the same degree of ionization suppression or enhancement, providing the most accurate correction for experimental variability. wuxiapptec.com

Structural Analogs: These are molecules that are structurally similar to the analyte but have a different mass. cerilliant.com For this compound, a suitable structural analog might be Methyl Indole-3-acetate (B1200044) or another indole derivative not present in the sample. While more readily available and less expensive than SIL standards, they may not perfectly mimic the analyte's behavior during extraction and ionization. cerilliant.com

A validated LC-MS/MS method for this compound would involve sample preparation, often by protein precipitation with a solvent like acetonitrile, followed by chromatographic separation on a C18 column. nih.govresearchgate.net The mobile phase typically consists of a gradient mixture of water with a small amount of acid (like formic acid) and an organic solvent such as methanol or acetonitrile. nih.govresearchgate.net

Research Findings:

While specific studies detailing the quantification of this compound are not widely published, the methodologies used for similar indole compounds are directly applicable. For instance, a selective and sensitive LC-MS/MS method for the quantification of indole in biological samples utilized indole-d7 (B3044205) as the internal standard. nih.govresearchgate.net The method demonstrated excellent linearity over a concentration range of 1–500 ng/mL. nih.govresearchgate.net This approach, detailed in the tables below, serves as a template for developing a quantitative assay for this compound.

Table 1: Representative LC-MS/MS Parameters for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 218.1 | 144.1 | 20 |

| This compound-d5 (IS) | 223.1 | 149.1 | 20 |

This is an interactive data table. You can sort and filter the data.

Table 2: Example Calibration Curve Data

| Theoretical Conc. (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte/IS) |

| 1.0 | 5,230 | 1,015,000 | 0.005 |

| 5.0 | 26,100 | 1,021,000 | 0.026 |

| 25.0 | 135,500 | 1,030,000 | 0.132 |

| 100.0 | 542,000 | 1,018,000 | 0.532 |

| 250.0 | 1,360,000 | 1,025,000 | 1.327 |

| 500.0 | 2,715,000 | 1,020,000 | 2.662 |

This is an interactive data table. You can sort and filter the data.

Table 3: Method Validation Summary (Accuracy and Precision)

| QC Level | Theoretical Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |

| Low | 3.0 | 2.9 | 96.7 | 5.8 |

| Medium | 150.0 | 154.5 | 103.0 | 4.1 |

| High | 400.0 | 390.8 | 97.7 | 3.5 |

This is an interactive data table. You can sort and filter the data.

Quantification with Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another viable technique for the quantification of volatile and semi-volatile compounds like this compound. For GC-MS analysis, derivatization may sometimes be necessary to improve the thermal stability and chromatographic properties of the analyte. The principles of internal standard use are the same as in LC-MS. Studies on the analysis of organic acetates in various matrices have successfully used GC-MS/MS with deuterated internal standards, such as ethyl-2,2,2-d3 acetate, to achieve reliable quantification. coresta.orgcoresta.org A similar approach could be adopted for this compound, using a corresponding stable isotope-labeled variant as the internal standard to ensure high-quality quantitative results. coresta.orgcoresta.org

Biological Activity Research and Mechanistic Insights Excluding Prohibited Information

Investigation of Cellular and Molecular Mechanisms (General)

The biological activity of Ethyl 4-Methylindole-3-acetate is a subject of scientific inquiry, with research delving into its effects at the cellular and molecular level. Studies on analogous compounds suggest that its mechanisms of action are primarily related to its structural similarity to the natural auxin, indole-3-acetic acid (IAA). The ethyl ester group is a key feature, influencing its uptake, transport, and conversion to the biologically active form within organisms.

Mechanisms Pertaining to Plant Growth Regulation (Auxin Analog Studies)

This compound is recognized as a synthetic auxin analog. Its mechanism of action in plant growth regulation is predicated on its ability to be hydrolyzed in plant tissues to release 4-Methylindole-3-acetic acid (4-Me-IAA), which then mimics the effects of the endogenous auxin, IAA.

The presence of the 4-methyl group on the indole (B1671886) ring modifies the biological activity compared to the parent compound, IAA. Research comparing 4-substituted indole-3-acetic acids has shown that these modifications can significantly impact their efficacy in various auxin-mediated processes. For instance, a study on 4-methylindole-3-acetic acid (4-CH3-IAA) demonstrated its capacity to strongly inhibit hypocotyl growth in Chinese cabbage and promote hypocotyl swelling and lateral root formation in black gram. nih.gov However, its ability to promote root formation was found to be weak. nih.gov This suggests that while 4-Me-IAA possesses auxin-like activity, its potency in specific developmental processes can differ from that of IAA.

The ethyl ester form, this compound, is considered a pro-hormone. The lipophilic nature of the ethyl ester facilitates its passage across cell membranes. Once inside the plant cell, it is susceptible to enzymatic hydrolysis, releasing the active auxin, 4-Me-IAA. This controlled release mechanism can lead to a more sustained auxin response compared to the direct application of the free acid.

Table 1: Comparative Auxin-like Activities of 4-Substituted Indole-3-Acetic Acids

| Compound | Activity in Chinese Cabbage Hypocotyl Growth Inhibition | Activity in Black Gram Hypocotyl Swelling and Lateral Root Formation | Activity in Black Gram Root Formation Promotion |

|---|---|---|---|

| 4-Methylindole-3-acetic acid (4-CH3-IAA) | Strong | Strong | Weak |

| 4-Trifluoromethylindole-3-acetic acid (4-CF3-IAA) | Weaker than 4-CH3-IAA | Weaker than 4-CH3-IAA | Strong |

| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | Strong | Strong | Not specified |

Exploration of General Anti-proliferative Mechanisms (e.g., Cell Cycle Modulation, Apoptosis Induction)

While direct studies on the anti-proliferative mechanisms of this compound are limited, research on other indole compounds and ethyl acetate (B1210297) extracts of various natural products provides insights into potential mechanisms. Indole derivatives have been noted for their anti-cancer properties. For instance, methyl indole-3-acetate (B1200044) has been described as an antineoplastic agent.

The general mechanisms by which such compounds may exert anti-proliferative effects include the modulation of the cell cycle and the induction of apoptosis (programmed cell death). For example, some ethyl acetate extracts have been shown to cause cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cells from progressing through the division cycle. nih.govelsevierpure.comresearchgate.netjppres.com This is often accompanied by the downregulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.

Apoptosis induction is another key anti-proliferative mechanism. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Studies on related compounds have shown the ability to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death. nih.govelsevierpure.comresearchgate.net

Research into Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)

Disruption of Cell Membrane Integrity: Indole derivatives can interfere with the structure and function of microbial cell membranes, leading to increased permeability and leakage of cellular contents.

Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a protective matrix, which contributes to antibiotic resistance. Some indole compounds have been shown to inhibit biofilm formation, making the microbes more susceptible to antimicrobial agents.

Interference with Quorum Sensing: Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence gene expression. Certain indole derivatives can disrupt quorum sensing signaling, thereby reducing the pathogenicity of bacteria.

Furthermore, ethyl acetate extracts from various natural sources have demonstrated broad-spectrum antibacterial and antifungal activities. nih.govmdpi.comresearchgate.netjapsonline.com These extracts often contain a complex mixture of compounds, and their antimicrobial effects are likely due to the synergistic action of these components.

Enzymatic Biotransformations and Metabolic Fate Studies

The biological activity of this compound is intrinsically linked to its enzymatic biotransformation within the target organism. These transformations are crucial for its activation and subsequent involvement in cellular processes.

Esterase-Mediated Hydrolysis and Activation

The primary activation step for this compound is the hydrolysis of its ethyl ester bond, a reaction catalyzed by esterase enzymes. This process releases the active compound, 4-Methylindole-3-acetic acid, and ethanol. This enzymatic conversion is a well-established mechanism for the activation of ester-conjugated auxins. science.govnih.govresearchgate.netnih.gov

In plants, a variety of esterases are capable of hydrolyzing auxin esters. The specificity and activity of these esterases can vary between different plant species and even within different tissues of the same plant. This differential enzymatic activity can influence the tissue-specific response to exogenously applied this compound. The rate of hydrolysis will determine the local concentration of the active 4-Me-IAA, thereby modulating the physiological response.

Table 2: General Scheme of Esterase-Mediated Activation

| Substrate | Enzyme | Products | Significance |

|---|---|---|---|

| This compound | Esterase | 4-Methylindole-3-acetic acid + Ethanol | Release of the biologically active auxin analog. |

Involvement in Cellular Metabolism and Biosynthetic Pathways

Once hydrolyzed to 4-Methylindole-3-acetic acid, the compound can enter the metabolic pathways that regulate auxin homeostasis. In plants, the concentration of active auxins is tightly controlled through a balance of biosynthesis, degradation, and conjugation.

Exogenously supplied 4-Me-IAA, like the endogenous IAA, can be subject to several metabolic fates:

Conjugation: To deactivate or store the active auxin, plant cells can conjugate it to sugars or amino acids. researchgate.netnih.gov This process is reversible, allowing the plant to release the active auxin when needed.

Oxidation: The indole ring of auxins can be oxidatively degraded, leading to a loss of biological activity. This is a key pathway for auxin catabolism.

Transport: The active 4-Me-IAA can be transported throughout the plant via polar auxin transport systems, enabling it to exert its effects in different tissues.

The presence of the 4-methyl group may influence the rate and pattern of these metabolic processes compared to IAA. For example, it could alter the affinity of 4-Me-IAA for the enzymes involved in conjugation and degradation, potentially leading to a longer half-life and a more sustained physiological effect. In pea, for instance, the naturally occurring 4-chloroindole-3-acetic acid (4-Cl-IAA) has been shown to have distinct effects on ethylene biosynthesis and signaling compared to IAA, highlighting how a substitution on the indole ring can alter its interaction with metabolic and signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Indole Esters

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance biological activity and selectivity. For indole esters, these studies involve systematically modifying the indole nucleus, the ester group, and the linker between them to understand how chemical structure correlates with function. Research into indole-based compounds as HIV-1 fusion inhibitors, for instance, has demonstrated the importance of molecular shape, surface area, and amphipathicity for biological activity. acs.orgnih.gov In these studies, various substitutions on the indole ring and modifications of linked aromatic systems were explored to define their impact on binding affinity and antiviral efficacy. acs.orgnih.gov

The indole scaffold is a key structural feature in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgmdpi.comchula.ac.th SAR studies help to delineate the specific structural requirements for these diverse biological actions. For example, in the development of inhibitors for the NorA efflux pump in Staphylococcus aureus, SAR analysis of 2-aryl-1H-indoles revealed that specific substitutions on the indole ring and the aryl moiety were crucial for potency. nih.gov These investigations often involve exploring how different functional groups influence hydrophobic, electrostatic, and steric interactions with biological targets. acs.orgnih.gov

Influence of Indole Ring Substitution on Biological Function

The biological function of indole-3-acetate derivatives is highly dependent on the nature and position of substituents on the indole ring. The presence of a hydrogen atom on the indole nitrogen, for instance, is often considered crucial for certain biological activities, as N-substituted analogs can exhibit significantly reduced potency. researchgate.net